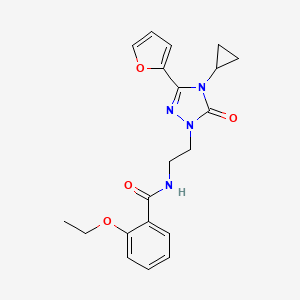![molecular formula C20H22N2O2S B2582282 N-(3-cyano-5,6,7,8-tétrahydro-4H-cyclohepta[b]thiophène-2-yl)-4-isopropoxybenzamide CAS No. 476325-44-7](/img/structure/B2582282.png)
N-(3-cyano-5,6,7,8-tétrahydro-4H-cyclohepta[b]thiophène-2-yl)-4-isopropoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-isopropoxybenzamide is a useful research compound. Its molecular formula is C20H22N2O2S and its molecular weight is 354.47. The purity is usually 95%.
BenchChem offers high-quality N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-isopropoxybenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-isopropoxybenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Propriétés Antitumorales
Le composé présente une activité antitumorale prometteuse. Les chercheurs ont synthétisé divers dérivés hétérocycliques à partir de celui-ci, notamment des cycles thiophène, thiazole, pyrazole, pyridine, pyrimidine et coumarine . Ces dérivés ont été évalués pour leurs effets inhibiteurs sur les lignées cellulaires cancéreuses humaines telles que l'adénocarcinome mammaire (MCF-7), le cancer du poumon non à petites cellules (NCI-H460) et le cancer du système nerveux central (SF-268). La plupart des composés ont démontré une activité antiproliférative élevée in vitro, ce qui en fait des candidats potentiels pour des recherches plus poussées .
Activité Antibactérienne
Le composé 7g, dérivé de ce composé, a présenté une excellente activité antibactérienne contre les bactéries à Gram positif et à Gram négatif. Notamment, il a montré une inhibition significative contre Staphylococcus aureus et Escherichia coli avec une concentration minimale inhibitrice (CMI) de 10 μg/mL due à la présence d'un groupe p-nitro .
Inhibition de la 5-Lipoxygénase (5-LOX)
La structure du composé suggère un potentiel en tant qu'inhibiteur de la 5-LOX. Des études supplémentaires sont nécessaires pour optimiser sa structure et explorer son efficacité à inhiber cette enzyme, qui joue un rôle dans l'inflammation et les maladies associées .
Autres Investigations Biologiques
La simplicité des procédures de synthèse, les réactions monotope dans des conditions douces et la diversité des sites réactifs dans les systèmes synthétisés font de ce composé un élément précieux pour de futures transformations hétérocycliques et des investigations biologiques .
En résumé, ce composé est prometteur dans la recherche antitumorale, les applications antibactériennes et l'inhibition potentielle de la 5-LOX. Ses dérivés divers offrent des voies prometteuses pour une exploration et un développement plus poussés en chimie médicinale et dans les domaines connexes. 🌟
Propriétés
IUPAC Name |
N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-propan-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2S/c1-13(2)24-15-10-8-14(9-11-15)19(23)22-20-17(12-21)16-6-4-3-5-7-18(16)25-20/h8-11,13H,3-7H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAYJYAKGRGBAGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCCCC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-benzyl-4-((5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino)benzamide](/img/structure/B2582199.png)
![N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]naphthalene-2-carboxamide](/img/structure/B2582201.png)
![3-methyl-5-((3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2582203.png)
![methyl 1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2582206.png)
![6-bromo-3-[(2E)-3-[4-(dimethylamino)phenyl]prop-2-enoyl]-2H-chromen-2-one](/img/structure/B2582207.png)
![3-Azabicyclo[3.2.1]octan-6-ol hydrochloride](/img/structure/B2582209.png)
![N-[2-(1-Methylpyrazol-4-yl)oxan-4-yl]but-2-ynamide](/img/structure/B2582210.png)
![N-(3,4-dimethoxyphenyl)-2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2582211.png)
![6-Bromo-1H-benzo[d]imidazole-5-carbonitrile](/img/structure/B2582212.png)
![5-fluoro-2-methoxy-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzene-1-sulfonamide](/img/structure/B2582213.png)
![5-((1H-benzo[d]imidazol-1-yl)methyl)-N-(thiophen-2-ylmethyl)furan-2-carboxamide](/img/structure/B2582215.png)
![N-[(5-chloropyrazin-2-yl)methyl]-2-(2-fluorophenyl)-2-methoxypropanamide](/img/structure/B2582217.png)


